![molecular formula C7H10O7P2 B14916347 [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid is a complex organophosphorus compound characterized by the presence of both hydroxy and phenoxy groups attached to a phosphoryl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phenol with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the phosphoryl group.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl derivatives, while substitution reactions can produce various substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bone disorders and cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bone resorption, making it a potential candidate for treating bone diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
Hydroxybenzoic acids: Known for their antioxidant properties.
Hydroxycinnamic acids: Exhibiting antimicrobial and anti-inflammatory activities.
Phosphonates: Used in various industrial and medicinal applications .
Uniqueness
What sets [Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid apart is its unique combination of hydroxy and phenoxy groups attached to a phosphoryl moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H10O7P2 |
---|---|
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
[hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid |
InChI |
InChI=1S/C7H10O7P2/c8-7(15(9,10)11)16(12,13)14-6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)(H2,9,10,11) |
InChI-Schlüssel |
RTZHNUMPKRYGQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(C(O)P(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.